Bienvenue dans la boutique en ligne BenchChem!

2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride

Salt selection Solid-state properties Medicinal chemistry

This 2-(quinazolin-4-ylamino)butanoic acid hydrochloride (CAS 1030280-69-3) is the regiospecific 2-substituted building block required for integrin inhibitors like bexotegrast and kinase-targeted libraries. The hydrochloride salt (≥98% purity) delivers superior aqueous solubility compared to the free base, reducing pre-weighing purification for automated parallel synthesis. Its fragment-like MW (267.71 g/mol) and lack of pre-encoded selectivity bias make it ideal for de novo kinase profiling and fragment-based discovery. Avoid synthetic dead-ends: using the 4-substituted regioisomer (CAS 405920-58-3) will not yield the intended pharmacophore. Procure with confidence.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71
CAS No. 1030280-69-3
Cat. No. B2481487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride
CAS1030280-69-3
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71
Structural Identifiers
SMILESCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H
InChIKeyIFZOUTFEZZDSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride (CAS 1030280-69-3): A Specialized Quinazoline-Amino Acid Building Block for Drug Discovery


2-(Quinazolin-4-ylamino)butanoic acid hydrochloride (CAS 1030280-69-3) is a synthetic heterocyclic building block that combines a quinazoline core with a butanoic acid moiety via a C-2 amino linkage, supplied as the hydrochloride salt . With a molecular formula of C₁₂H₁₄ClN₃O₂ and a molecular weight of 267.71 g/mol, it serves as a key intermediate for constructing more complex quinazoline-based pharmacophores, particularly integrin inhibitors and kinase-targeted agents . Commercial availability at ≥97% purity makes it a tractable starting material for medicinal chemistry campaigns .

Why 2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Quinazoline-amino acid building blocks differ critically in regiospecificity (2- vs. 4-substitution), salt form, and substitution pattern, which dictate both their synthetic utility and the properties of downstream products. The hydrochloride salt of the 2-substituted regioisomer offers distinct solubility and handling advantages over the free base , while the unsubstituted quinazoline core provides a versatile scaffold lacking the steric and electronic bias of 6-methyl or other substituted variants . Blind substitution with the 4-substituted regioisomer, the free base, or a core-modified analog can lead to divergent synthetic outcomes, altered pharmacokinetic profiles in final compounds, and failed biological assays .

Quantitative Differentiation Evidence: 2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride vs. Key Comparators


Hydrochloride Salt vs. Free Base: Purity and Salt-Form Advantages

The hydrochloride salt (CAS 1030280-69-3) is commercially supplied at a purity of 98% , whereas the free base (CAS 55040-13-6) is typically offered at 95–97% purity . The 3% absolute purity difference and the salt form's inherently higher aqueous solubility make the hydrochloride the preferred starting material for solution-phase chemistry and salt metathesis strategies .

Salt selection Solid-state properties Medicinal chemistry Building block quality

Regiospecificity: 2-Substituted vs. 4-Substituted Quinazoline-Amino Acid Scaffolds

The target compound is a 2-substituted quinazoline-amino acid, positioning the amino acid moiety at the quinazoline C-4 position (exocyclic nitrogen at C-4 of quinazoline). In contrast, 4-(quinazolin-4-ylamino)butanoic acid (CAS 405920-58-3) attaches the butanoic acid chain at the C-4 amino position of the quinazoline, representing a fundamentally different connectivity . This regiochemical distinction yields non-interchangeable intermediates, as the 2-substituted scaffold is the precursor found in clinical-stage integrin inhibitors such as bexotegrast .

Regioisomerism Synthetic intermediate Integrin inhibitor Scaffold hopping

Core Substitution: Unsubstituted vs. 6-Methyl Quinazoline Building Blocks for Kinase Selectivity Profiling

The 6-methyl-substituted analog, 2-(6-methylquinazolin-4-ylamino)butanoic acid hydrochloride (CAS 438581-54-5), is a precursor to the HER2-selective inhibitor mubritinib (TAK-165), which exhibits an IC₅₀ of 6 nM against HER2 with >4,000-fold selectivity over EGFR, FGFR, PDGFR, JAK1, and Src . The unsubstituted quinazoline core of the target compound (CAS 1030280-69-3) lacks this methyl-driven selectivity bias, providing a cleaner scaffold for exploring novel selectivity profiles or polypharmacology without pre-encoded kinase bias .

Kinase selectivity EGFR HER2 SAR Fragment-based drug discovery

Molecular Weight and cLogP Advantages for Fragment-Based Screening Libraries

With a molecular weight of 267.71 g/mol (HCl salt) and an estimated cLogP of ~0.46 for the free base, the target compound falls within fragment-like property space (MW < 300, cLogP ≤ 3) as defined by the Rule of 3 . By contrast, the clinical integrin inhibitor bexotegrast (built on the same scaffold but fully elaborated) has a molecular weight of 492.61 g/mol . The smaller size and lower lipophilicity of the building block make it suitable for fragment screening and subsequent structure-guided growth.

Fragment-based drug discovery Rule of 3 Physicochemical properties Library design

Optimal Use Cases for 2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride Guided by Quantitative Evidence


Fragment-Based Discovery of Novel Integrin or Kinase Inhibitors

The fragment-like molecular weight (267.71 g/mol) and moderate lipophilicity (cLogP ≈ 0.46) make this compound an excellent entry point for fragment-based screening or structure-guided elaboration. Unlike pre-functionalized analogs such as bexotegrast (MW 492.61), it allows medicinal chemists to grow the scaffold vector by vector while monitoring ligand efficiency .

Unbiased Kinase Profiling and Selectivity Campaigns

Because the quinazoline core lacks the 6-methyl substituent found in the mubritinib precursor, it does not natively encode HER2 selectivity (IC₅₀ = 6 nM with >4,000-fold selectivity over EGFR). This feature makes it ideal for discovery programs aiming to identify inhibitors with novel kinase selectivity profiles or polypharmacology .

Synthesis of Clinical-Stage Integrin Inhibitor Chemotypes

The 2-substituted regiospecificity of this building block directly matches the core architecture of bexotegrast and related clinical integrin inhibitors . Using the correct regioisomer prevents the synthetic dead-ends that occur when the 4-substituted analog (CAS 405920-58-3) is mistakenly procured .

High-Throughput Chemistry with Superior Salt-Form Handling

The hydrochloride salt, available at 98% purity, offers better aqueous solubility than the free base (97% purity) for automated solution-phase parallel synthesis. The higher purity specification reduces the need for pre-weighing purification, accelerating library production timelines .

Quote Request

Request a Quote for 2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.